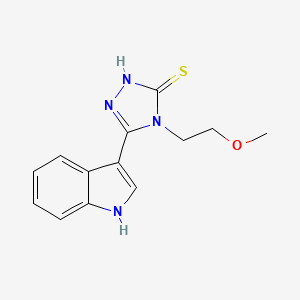

5-(1{H}-indol-3-yl)-4-(2-methoxyethyl)-4{H}-1,2,4-triazole-3-thiol

Description

This compound belongs to the 1,2,4-triazole-3-thiol class, characterized by a triazole core substituted with a thiol (-SH) group at position 3, an indole moiety at position 5, and a 2-methoxyethyl group at position 2. Its synthesis typically involves S-alkylation or cyclization reactions, as seen in related compounds .

Properties

IUPAC Name |

3-(1H-indol-3-yl)-4-(2-methoxyethyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4OS/c1-18-7-6-17-12(15-16-13(17)19)10-8-14-11-5-3-2-4-9(10)11/h2-5,8,14H,6-7H2,1H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKUPRNIYWHCGCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=NNC1=S)C2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1{H}-indol-3-yl)-4-(2-methoxyethyl)-4{H}-1,2,4-triazole-3-thiol typically involves the following steps:

Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Triazole Ring Formation: The triazole ring is often formed via a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation.

Thiol Group Introduction: The thiol group can be introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by a thiol group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The triazole ring can undergo reduction reactions under specific conditions.

Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products

Oxidation: Disulfides or sulfonic acids.

Reduction: Reduced triazole derivatives.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, 5-(1{H}-indol-3-yl)-4-(2-methoxyethyl)-4{H}-1,2,4-triazole-3-thiol is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with biological targets suggests it could be developed into a pharmaceutical agent for treating various diseases.

Industry

In the industrial sector, this compound might be used in the development of new materials or as a catalyst in chemical reactions due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(1{H}-indol-3-yl)-4-(2-methoxyethyl)-4{H}-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The indole moiety can interact with biological receptors, while the triazole ring and thiol group can form covalent bonds with enzymes or other proteins, potentially inhibiting their activity. This multi-faceted interaction makes it a potent compound for various biological applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Triazole Core

Table 1: Substituent Variations and Key Properties

Key Observations :

- Electron-Withdrawing Groups (e.g., CF₃) : Enhance stability but reduce thiol nucleophilicity, impacting reactivity in biological systems .

- Bulky Substituents (e.g., 3,4-Dichlorophenyl) : May hinder target binding due to steric effects, as observed in cytotoxicity studies .

- Aromatic vs. Alkyl Substituents : Indole and phenyl groups facilitate π-π interactions, whereas methoxyethyl improves solubility .

Key Observations :

- Indole-Containing Derivatives : Exhibit diverse activities (anticancer, kinase inhibition) due to indole’s role in mimicking tryptophan residues in proteins .

- Thiol vs. Thione Tautomerism : Thiols (e.g., target compound) may act as nucleophiles, while thiones (e.g., 5-(indol-3-ylmethyl)-4-methyl-triazole-3-thione) form stable tautomers, altering reactivity .

Biological Activity

5-(1{H}-indol-3-yl)-4-(2-methoxyethyl)-4{H}-1,2,4-triazole-3-thiol (CAS: 887206-14-6) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

The molecular formula of 5-(1{H}-indol-3-yl)-4-(2-methoxyethyl)-4{H}-1,2,4-triazole-3-thiol is , with a molecular weight of approximately 274.35 g/mol. The compound features a triazole ring that is known for its diverse biological activities, including anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant anticancer activity. A study highlighted the synthesis of various triazole derivatives and their evaluation against colorectal cancer cell lines such as HT-29. The results demonstrated that certain derivatives exhibited IC50 values in the micromolar range, indicating potent cytotoxic effects against cancer cells .

Table 1: Anticancer Activity of Triazole Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| TZ55.7 | HT-29 | 5.0 | PDK1 inhibitor |

| TZ53.7 | HT-29 | 7.8 | Cell cycle arrest |

| TZ3a.7 | HT-29 | 6.5 | Apoptosis induction |

The presence of an indole moiety in the structure enhances its interaction with biological targets, contributing to its anticancer properties .

Antimicrobial Activity

The triazole ring also contributes to antimicrobial activities. Studies have shown that similar triazole derivatives possess antifungal and antibacterial properties. For instance, a review indicated that triazole compounds could effectively inhibit the growth of various pathogens, including resistant strains like MRSA .

Table 2: Antimicrobial Efficacy of Triazole Compounds

| Compound | Pathogen | MIC (μM) | Reference |

|---|---|---|---|

| Compound A | MRSA | 0.68 | |

| Compound B | E. coli | 2.96 | |

| Compound C | C. albicans | 0.046 |

The mechanisms through which 5-(1{H}-indol-3-yl)-4-(2-methoxyethyl)-4{H}-1,2,4-triazole-3-thiol exerts its biological effects include:

- Enzyme Inhibition : The compound may act as an inhibitor for specific kinases involved in cancer signaling pathways.

- Cell Cycle Modulation : It has been shown to induce cell cycle arrest in cancer cells.

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been noted to increase ROS levels leading to apoptosis in cancer cells .

Case Studies

A notable case study involved the synthesis and biological evaluation of several triazole derivatives that included the indole structure similar to our compound of interest. These derivatives were tested against various cancer cell lines and demonstrated significant antiproliferative activity, suggesting that modifications to the triazole structure can enhance biological efficacy .

Q & A

Q. Basic

- Elemental Analysis : Validate stoichiometry (C, H, N, S) .

- Spectroscopy :

- Chromatography : HPLC with diode-array detection (≥95% purity) and LC-MS for molecular ion validation (e.g., [M+H⁺] at m/z ~315) .

How can low regioselectivity during triazole ring formation be addressed?

Advanced

Regioselectivity challenges arise during cyclization due to competing nucleophilic sites. Mitigation strategies:

- Temperature Control : Perform cyclization at 60–70°C to favor kinetically controlled products .

- Protecting Groups : Temporarily block the indole N-H with Boc groups to direct reactivity toward the triazole-thiol moiety .

- Computational Modeling : Use DFT calculations (Gaussian 09) to predict transition-state energies and optimize reaction pathways .

How should molecular docking studies be designed to evaluate this compound’s bioactivity?

Q. Advanced

- Target Selection : Prioritize enzymes linked to observed bioactivity (e.g., cyclooxygenase-2 (PDB: 5KIR), anaplastic lymphoma kinase (PDB: 2XP2)) .

- Software : Use AutoDock Vina or Schrödinger Suite for docking. Apply Lamarckian GA parameters (population size: 150, iterations: 10,000).

- Validation : Compare binding affinities with known inhibitors (e.g., celecoxib for COX-2). Calculate RMSD values (<2.0 Å indicates reliable poses) .

How to resolve contradictions in biological activity data across analogs?

Advanced

Discrepancies often arise from substituent effects. Systematic approaches:

- SAR Analysis : Compare IC₅₀ values of analogs with varying substituents (e.g., methoxyethyl vs. methyl groups) .

- In Vitro Assays : Validate kinase inhibition (e.g., ELISA-based ATPase assays) and correlate with docking results .

- Statistical Tools : Apply ANOVA to assess significance (p < 0.05) and PCA to identify dominant structural contributors .

What crystallographic methods ensure accurate structural determination?

Q. Advanced

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .

- Refinement : Apply SHELXL for small-molecule refinement (R1 < 0.05). Use TWINABS for twinned data .

- Validation : Check for PLATON alerts (e.g., ADDSYM) and CIF files via checkCIF to detect symmetry errors .

How to evaluate the compound’s pharmacokinetic (ADME) properties?

Q. Advanced

- logP : Measure octanol-water partitioning (experimental or via ChemAxon). Ideal range: 2–4 for bioavailability .

- Metabolic Stability : Incubate with human liver microsomes (HLMs) and monitor degradation via LC-MS/MS .

- In Silico Tools : SwissADME for predicting CYP450 interactions and BBB permeability .

What mechanistic insights explain its antimicrobial activity?

Q. Advanced

- Target Interaction : Docking suggests inhibition of lanosterol 14-α-demethylase (fungal CYP51), disrupting ergosterol synthesis .

- Membrane Disruption : Assess via SYTOX Green uptake assays in Candida albicans .

- ROS Generation : Measure intracellular ROS levels (DCFH-DA assay) in bacterial cultures .

How to assess stability under experimental storage conditions?

Q. Basic

- Thermal Stability : Conduct TGA/DSC (5°C/min ramp) to identify decomposition points (>150°C typical) .

- Solution Stability : Monitor via ¹H NMR in DMSO-d₆ over 72 hours. Look for -SH oxidation (disulfide formation) .

- Storage : Store at -20°C under argon; avoid repeated freeze-thaw cycles .

What strategies improve solubility for in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.